molecular formula C21H28N2OS B2598629 2-Phenyl-N-{2-[4-(thiophen-2-YL)piperidin-1-YL]ethyl}butanamide CAS No. 1428362-76-8

2-Phenyl-N-{2-[4-(thiophen-2-YL)piperidin-1-YL]ethyl}butanamide

Katalognummer: B2598629
CAS-Nummer: 1428362-76-8
Molekulargewicht: 356.53
InChI-Schlüssel: UNIPNGZVBIQWNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Phenyl-N-{2-[4-(thiophen-2-YL)piperidin-1-YL]ethyl}butanamide is a useful research compound. Its molecular formula is C21H28N2OS and its molecular weight is 356.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Analytical Characterization and Biological Matrices Analysis

Research by De Paoli et al. (2013) detailed the analytical profiles of psychoactive arylcyclohexylamines, which share structural similarities with 2-Phenyl-N-{2-[4-(thiophen-2-YL)piperidin-1-YL]ethyl}butanamide. This study developed and validated an analysis method for these compounds in blood, urine, and vitreous humor, demonstrating the compound's detectability in biological matrices, which is crucial for forensic and toxicological analysis (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).

Synthesis and Evaluation of Aromatase Inhibitors

Hartmann and Batzl (1986) explored the synthesis and biological evaluation of compounds structurally related to this compound as aromatase inhibitors. These compounds showed strong inhibition of human placental aromatase, suggesting potential for the treatment of hormone-dependent breast cancer (Hartmann & Batzl, 1986).

Development of CCR2 Antagonists

Butora et al. (2006) identified a novel class of CCR2 receptor antagonists through systematic examination of the central aromatic portion of lead compounds. These antagonists, which include structural elements similar to this compound, showed high binding affinity and selectivity, indicating their potential for in vivo evaluation in treating various diseases related to the CCR2 receptor (Butora, Morriello, Kothandaraman, Guiadeen, Pasternak, Parsons, Maccoss, Vicario, Cascieri, & Yang, 2006).

Anticonvulsant Activity of Hybrid Compounds

Kamiński et al. (2015) synthesized a library of hybrid anticonvulsant agents combining chemical fragments of known antiepileptic drugs with structures akin to this compound. These hybrids displayed broad spectra of activity across preclinical seizure models, showcasing their potential as novel antiepileptic agents (Kamiński, Zagaja, Łuszczki, Rapacz, Andres-Mach, Latacz, & Kieć‐Kononowicz, 2015).

Antiulcer and Gastric Acid Antisecretory Activity

Ueda et al. (1991) studied N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides, closely related to the chemical structure , for their antisecretory activity against histamine-induced gastric acid secretion. These compounds demonstrated significant activity, highlighting their potential as antiulcer agents (Ueda, Ishii, Sinozaki, Seiki, & Hatanaka, 1991).

Wirkmechanismus

Eigenschaften

IUPAC Name

2-phenyl-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2OS/c1-2-19(17-7-4-3-5-8-17)21(24)22-12-15-23-13-10-18(11-14-23)20-9-6-16-25-20/h3-9,16,18-19H,2,10-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIPNGZVBIQWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCN2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.